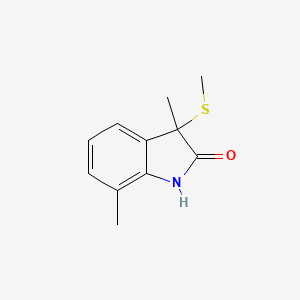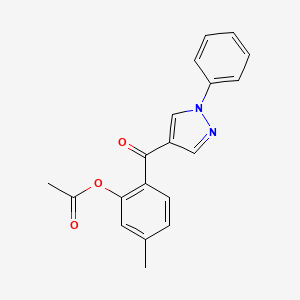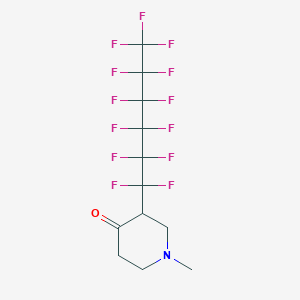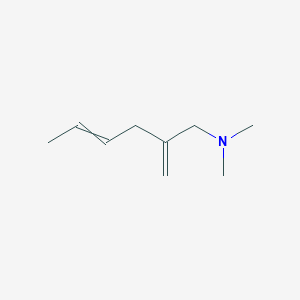![molecular formula C17H24N4O6S B14583492 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine CAS No. 61280-42-0](/img/structure/B14583492.png)
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a peptide chain consisting of L-alanine, L-leucine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine typically involves the coupling of the peptide chain with the nitrophenylsulfanyl group. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The peptide chain can facilitate the compound’s entry into cells and its interaction with intracellular targets. The sulfanyl group may also play a role in redox reactions within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is unique due to its specific peptide sequence and the presence of both nitrophenyl and sulfanyl groups. This combination of functional groups and peptide chain length can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61280-42-0 |
|---|---|
Molekularformel |
C17H24N4O6S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N4O6S/c1-10(2)8-12(17(25)18-9-15(22)23)19-16(24)11(3)20-28-14-7-5-4-6-13(14)21(26)27/h4-7,10-12,20H,8-9H2,1-3H3,(H,18,25)(H,19,24)(H,22,23)/t11-,12-/m0/s1 |
InChI-Schlüssel |
IQNZGGURNPSOLN-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)


![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)

![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)

